[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nobilin involves the acid-induced rearrangement of epoxygermacranolides . For instance, the 1,10-epoxy derivative of nobilin can be converted into furanoheliangolide under specific conditions . Additionally, the 4,5-epoxy derivative can cyclize into cadinanes when the 3-hydroxy function of nobilin is acetylated and subjected to Lewis acid catalysis .
Industrial Production Methods
Industrial production of nobilin typically involves the extraction from Anthemis nobilis flowers. The extraction process includes drying the flowers, followed by solvent extraction and purification to isolate nobilin .
Chemical Reactions Analysis
Types of Reactions
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in nobilin.
Substitution: Substitution reactions can introduce new functional groups into the nobilin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of nobilin, such as furanoheliangolides and cadinanes .
Scientific Research Applications
Chemistry: [(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate is used as a precursor for synthesizing other complex molecules.
Medicine: This compound has shown potential in treating various diseases due to its pharmacological properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of nobilin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . [(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate’s anti-inflammatory activity is primarily due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate can be compared with other sesquiterpene lactones such as parthenolide and artemisinin . While all these compounds share a similar core structure, nobilin is unique due to its specific functional groups and the resulting biological activities . For instance, nobilin exhibits higher antioxidant activity compared to some of its analogs .
List of Similar Compounds
- Parthenolide
- Artemisinin
- Furanoheliangolide
- Cadinane
This compound’s unique structural features and biological activities make it a compound of significant interest in scientific research and industrial applications .
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4S,6E,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-6-12(3)19(22)24-16-9-11(2)7-8-15(21)13(4)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-6-,13-10-/t15-,16-,17+,18+/m0/s1 |
InChI Key |
QFINJHBXXJQKPB-YVRWQVCISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C/C(=C/C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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